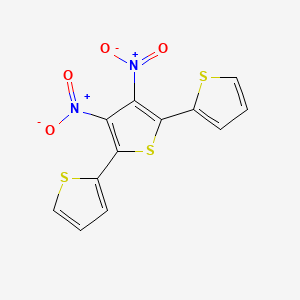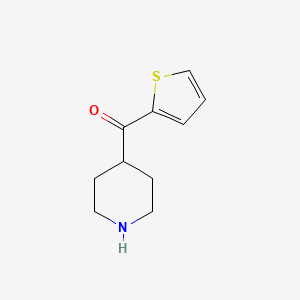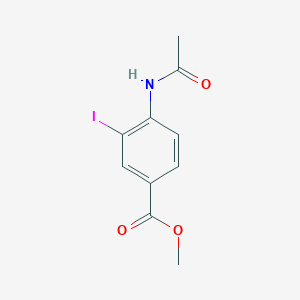![molecular formula C10H9NO3 B1611486 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one CAS No. 94527-34-1](/img/structure/B1611486.png)
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Vue d'ensemble
Description
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a chemical compound with the molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da . It is also known by its IUPAC name, 7,8-Dihydro [1,3]dioxolo [4,5-g]isoquinolin-5 (6H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da .Applications De Recherche Scientifique
Sonde fluorescente biocompatible
Ce composé a été utilisé comme une sonde fluorescente biocompatible nommée AFN pour l'imagerie des cellules fixes et vivantes, ciblant en particulier les gouttelettes lipidiques intracellulaires. Il visualise efficacement ces gouttelettes lipidiques à la fois dans les cellules cancéreuses cervicales humaines fixes et vivantes et dans les préadipocytes, offrant une alternative prometteuse aux sondes disponibles dans le commerce comme le rouge de Nile .
Synthèse de chimie verte
Le composé a été synthétisé en utilisant un processus sonochimique écocompatible. Cette méthode implique la réaction multicomposants de l'acide de Meldrum, de la 3,4-méthylènedioxyaniline et de divers aldéhydes aromatiques en présence de quantités catalytiques de nanoparticules de TiO2. Cette approche de la chimie verte est importante pour une méthodologie de synthèse durable .
Investigations de la chimie quantique
Des études de chimie quantique ont été menées sur ce composé en utilisant la fonctionnelle hybride B3LYP employant les ensembles de base 6-31G*. Ces études comprennent des analyses HOMO, LUMO et NBO pour élucider le transfert de charge au sein des molécules et calculer le potentiel chimique électronique (µ), la dureté globale (η) et l'indice d'électrophilie (ω) .
Analyse Biochimique
Biochemical Properties
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain isoquinoline alkaloids, affecting their metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the citric acid cycle . This compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects within defined cellular contexts.
Propriétés
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94527-34-1 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

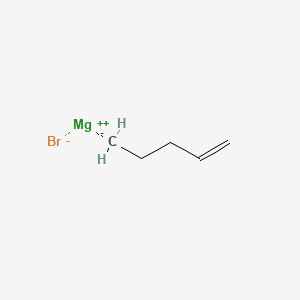
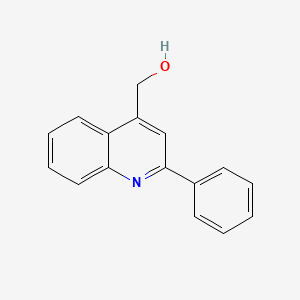
![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)

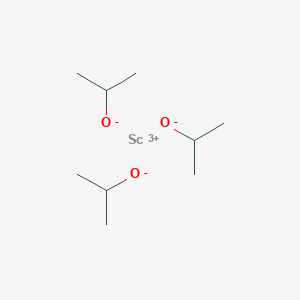

![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
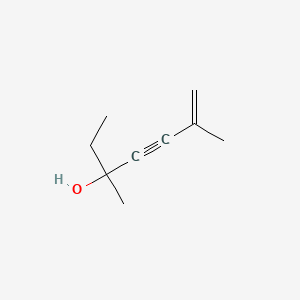

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
